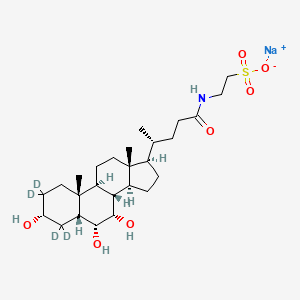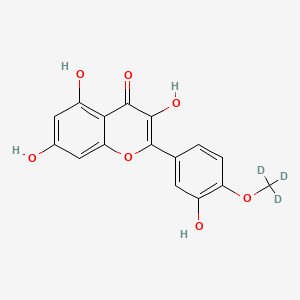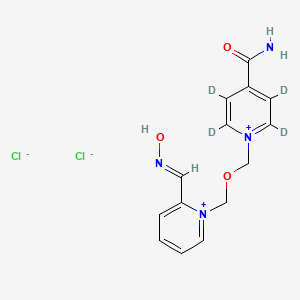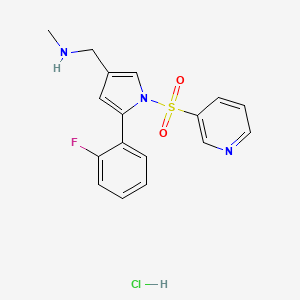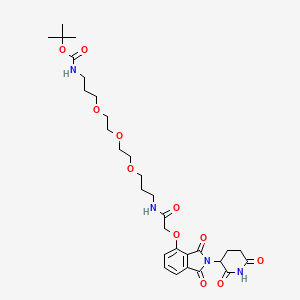
Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc is a synthesized E3 ligase ligand-linker conjugate. This compound incorporates the Thalidomide-based cereblon ligand and a linker. It is primarily used in the synthesis of PROTAC BET degraders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc is synthesized through a series of chemical reactions that involve the conjugation of Thalidomide with a polyethylene glycol (PEG) linker and a Boc-protected amine. The synthetic route typically involves the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the PEG linker.
Conjugation with PEG Linker: The activated Thalidomide is then reacted with a PEG linker to form an intermediate compound.
Introduction of Boc-Protected Amine: The intermediate compound is further reacted with a Boc-protected amine to form the final product, this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Boc-protected amine group can be replaced by other nucleophiles.
Hydrolysis: The Boc-protecting group can be removed under acidic conditions to yield the free amine
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the Boc-protecting group
Major Products Formed
Aplicaciones Científicas De Investigación
Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of PROTAC BET degraders.
Biology: Employed in studies involving protein degradation and the ubiquitin-proteasome system.
Medicine: Investigated for its potential therapeutic applications in cancer treatment and other diseases.
Industry: Utilized in the development of novel drug delivery systems and therapeutic agents
Mecanismo De Acción
Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc exerts its effects by targeting the cereblon protein, which is part of the E3 ubiquitin ligase complex. The compound binds to cereblon, leading to the recruitment of target proteins to the ubiquitin-proteasome system for degradation. This mechanism is the basis for its use in the synthesis of PROTAC BET degraders, which are designed to selectively degrade specific proteins involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound, used for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of Thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another derivative with similar applications in cancer therapy
Uniqueness
Thalidomide-O-amido-CH2-PEG3-CH2-NH-Boc is unique due to its incorporation of a PEG linker and a Boc-protected amine, which allows for its use in the synthesis of PROTAC BET degraders. This makes it a valuable tool in the development of targeted protein degradation therapies .
Propiedades
Fórmula molecular |
C30H42N4O11 |
|---|---|
Peso molecular |
634.7 g/mol |
Nombre IUPAC |
tert-butyl N-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propyl]carbamate |
InChI |
InChI=1S/C30H42N4O11/c1-30(2,3)45-29(40)32-12-6-14-42-16-18-43-17-15-41-13-5-11-31-24(36)19-44-22-8-4-7-20-25(22)28(39)34(27(20)38)21-9-10-23(35)33-26(21)37/h4,7-8,21H,5-6,9-19H2,1-3H3,(H,31,36)(H,32,40)(H,33,35,37) |
Clave InChI |
GUERDSNOMPTZOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


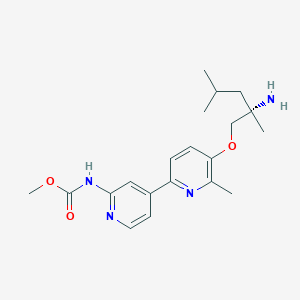
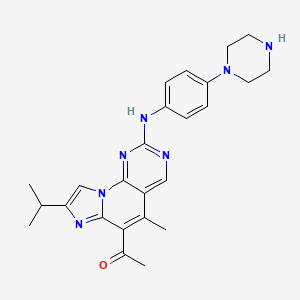
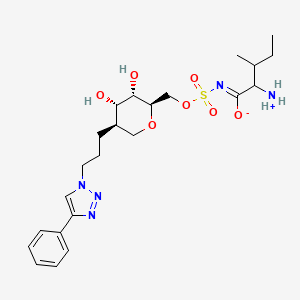
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
